BenchChemオンラインストアへようこそ!

4-(Oxetan-3-YL)benzonitrile

Synthetic methodology Cross-coupling Process chemistry

4-(Oxetan-3-yl)benzonitrile (CAS 1044507-48-3; MF C₁₀H₉NO; MW 159.18) is a 3-aryl oxetane building block in which the four-membered oxetane ring is directly C–C bonded to the para position of a benzonitrile moiety. This direct linkage distinguishes it from ether-linked aryloxyoxetane analogs and positions it within the privileged class of 3-substituted oxetanes widely employed in medicinal chemistry as bioisosteric replacements for gem-dimethyl, carbonyl, and tert-butyl groups.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 1044507-48-3
Cat. No. B11920139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxetan-3-YL)benzonitrile
CAS1044507-48-3
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C10H9NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,6-7H2
InChIKeyXXVYRUPKYONESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxetan-3-yl)benzonitrile (CAS 1044507-48-3): A Direct C–C Linked 3-Aryl Oxetane Building Block for Physicochemical Optimization in Drug Discovery


4-(Oxetan-3-yl)benzonitrile (CAS 1044507-48-3; MF C₁₀H₉NO; MW 159.18) is a 3-aryl oxetane building block in which the four-membered oxetane ring is directly C–C bonded to the para position of a benzonitrile moiety . This direct linkage distinguishes it from ether-linked aryloxyoxetane analogs and positions it within the privileged class of 3-substituted oxetanes widely employed in medicinal chemistry as bioisosteric replacements for gem-dimethyl, carbonyl, and tert-butyl groups . Commercially available at 95–98% purity , the compound serves as a versatile synthetic intermediate for constructing drug-like molecules with modulated lipophilicity, aqueous solubility, metabolic stability, and conformational preference .

Why 4-(Oxetan-3-yl)benzonitrile Cannot Be Freely Interchanged with Regioisomeric or Linker-Modified Oxetane Analogs


Substituting 4-(oxetan-3-yl)benzonitrile with its ortho regioisomer 2-(oxetan-3-yl)benzonitrile (CAS 1425412-07-2) , the 3-methyl derivative 3-methyl-4-(oxetan-3-yl)benzonitrile (CAS 1392467-03-6), or the ether-linked 4-(oxetan-3-yloxy)benzonitrile (CAS 1349716-20-6) produces divergent physicochemical and metabolic profiles that cannot be predicted from structural similarity alone. The direct C–C connectivity between the oxetane ring and the aromatic system in 4-(oxetan-3-yl)benzonitrile establishes a distinct electronic environment compared to the C–O–C ether linkage in aryloxyoxetanes, altering the oxetane oxygen's hydrogen-bond acceptor strength and the metabolic liability of the benzylic position . The magnitude of the oxetane's solubilizing and lipophilicity-lowering effects is highly dependent on the structural context—including substitution pattern, linker atom identity, and proximity to ionizable groups—meaning that even closely related oxetane-containing analogs cannot be assumed to confer equivalent property improvements .

Quantitative Differentiation Evidence for 4-(Oxetan-3-yl)benzonitrile Versus Closest Analogs and Bioisosteric Alternatives


Synthetic Route Efficiency: Ni-Mediated Suzuki Coupling Delivers 79% Yield Under Microwave Conditions

4-(Oxetan-3-yl)benzonitrile is prepared via a nickel(II) iodide/trans-2-aminocyclohexanol hydrochloride-catalyzed Suzuki–Miyaura cross-coupling between 4-cyanophenylboronic acid and 3-iodooxetane using NaHMDS as base in isopropanol under microwave irradiation at 80 °C, achieving an isolated yield of 79% after flash chromatography . This directly C–C bond-forming route contrasts with the synthesis of 4-(oxetan-3-yloxy)benzonitrile, which requires a distinct etherification step (typically Mitsunobu or SNAr-type chemistry involving 3-hydroxyoxetane), introducing additional synthetic divergence in building block preparation . The 79% yield for the target compound sets a reproducible benchmark for procurement specifications and route feasibility assessment.

Synthetic methodology Cross-coupling Process chemistry

Aqueous Solubility Enhancement: Oxetane Replacement of gem-Dimethyl Increases Solubility by 4- to >4000-Fold

When an oxetane ring substitutes for a gem-dimethyl group—the most direct conceptual comparator for 4-(oxetan-3-yl)benzonitrile versus 4-(tert-butyl)benzonitrile (CAS 4210-32-6)—the aqueous solubility of the resulting compound increases by a factor of 4 to more than 4000, depending on the specific structural context . This class-level finding is supported by multiple literature examples compiled in the seminal Wuitschik et al. (2010) review and reinforced by subsequent drug discovery campaigns . The 4-(tert-butyl)benzonitrile comparator is reported as insoluble in water , while the oxetane-containing target compound, by virtue of the polar oxetane oxygen and its hydrogen-bond acceptor capacity, is expected to exhibit measurably higher aqueous solubility. The magnitude of the solubility shift is context-dependent; direct experimental solubility determination for 4-(oxetan-3-yl)benzonitrile versus 4-(tert-butyl)benzonitrile under identical conditions has not been reported in the open literature.

Physicochemical profiling Solubility Bioisosterism

Lipophilicity Reduction: Δlog P/D of Approximately −0.9 When Oxetane Replaces gem-Dimethyl

Substitution of a gem-dimethyl group with an oxetane ring produces a measurable decrease in intrinsic lipophilicity, with Δlog P or Δlog D values of approximately −0.9 log units documented in specific matched molecular pair comparisons . This reduction positions 4-(oxetan-3-yl)benzonitrile as a less lipophilic alternative to its conceptual gem-dimethyl analog 4-(tert-butyl)benzonitrile. For comparison, the carbonyl analog 4-acetylbenzonitrile (CAS 1443-80-7) has a reported LogP of 1.22–1.76 , while oxetane-containing compounds typically exhibit LogD values in the range of 1.5–2.5, depending on the scaffold—illustrating that oxetane introduction achieves a balanced lipophilicity profile that avoids both excessive hydrophobicity (which drives promiscuity and metabolic clearance) and excessive hydrophilicity (which can impair membrane permeability) . The exact LogD of 4-(oxetan-3-yl)benzonitrile has not been experimentally reported in the peer-reviewed literature.

Lipophilicity LogD Drug-likeness

Metabolic Stability: Oxetane Undergoes mEH-Mediated Hydrolysis, Not CYP450 Oxidation—A Distinct Clearance Pathway

The oxetane ring in 4-(oxetan-3-yl)benzonitrile is metabolized via hydrolytic ring opening catalyzed by human microsomal epoxide hydrolase (mEH), with no contribution from soluble epoxide hydrolase (sEH) or cytochrome P450 (CYP)-catalyzed oxidation . This metabolic pathway is fundamentally distinct from that of gem-dimethyl-substituted analogs (which undergo CYP450-mediated oxidation) and carbonyl-containing comparators (which may be susceptible to ketoreductases or aldehyde oxidase). mEH-mediated hydrolysis is NADPH-independent . Importantly, the efficiency of mEH-catalyzed oxetane ring opening is modulated by structural features in the immediate vicinity of the oxetane: higher pKa of nearby groups, increased distance between the oxetane ring and a benzylic nitrogen, and the presence of methyl groups near or on the oxetane all enhance the hydrolysis rate . This implies that 4-(oxetan-3-yl)benzonitrile—lacking a benzylic amine and bearing no additional methyl substituents on the oxetane—presents a distinct metabolic liability profile compared to 3-methyl-4-(oxetan-3-yl)benzonitrile or amino-methyl-substituted oxetane analogs. The metabolic stability of oxetane-containing compounds is consistently superior to that of their gem-dimethyl counterparts across multiple chemotypes .

Drug metabolism Microsomal epoxide hydrolase Metabolic stability

Hydrogen-Bond Acceptor Capacity: Oxetane Oxygen Competes with Carbonyl Groups as H-Bond Acceptor

The strained C–O–C bond angle of the oxetane ring (intrinsic ring strain 106 kJ·mol⁻¹, puckering angle 8.7° at 140 K) exposes the oxygen lone pair electrons, endowing 4-(oxetan-3-yl)benzonitrile with hydrogen-bond acceptor capacity that experimentally competes with—and in some contexts surpasses—that of aliphatic ketones, aldehydes, and esters . This property makes the oxetane a functional bioisostere of carbonyl groups. Unlike the ether-linked analog 4-(oxetan-3-yloxy)benzonitrile, where the oxetane oxygen is separated from the aromatic ring by an additional C–O bond, the direct C–C attachment in 4-(oxetan-3-yl)benzonitrile places the oxetane oxygen in a distinct electronic environment that influences its H-bond acceptor basicity. The oxetane oxygen also functions as a Lewis base, donating electron density, a property leveraged in the oxetane's role in Taxol and Taxotere where the oxetane ring acts as a hydrogen-bond acceptor critical for tubulin binding . Quantitative H-bond acceptor parameters (pK_BHX or β scale) for the specific compound have not been experimentally determined in published studies.

Hydrogen bonding Molecular recognition Bioisosterism

Conformational Preorganization: Synclinal Preference of Oxetane-Containing Aliphatic Chains Versus Freely Rotating gem-Dimethyl Groups

Incorporation of an oxetane ring into an aliphatic chain induces a conformational bias favoring synclinal (gauche-like) arrangements over antiplanar (extended) conformations . This contrasts with the freely rotating gem-dimethyl group, which imposes no conformational restriction. For 4-(oxetan-3-yl)benzonitrile, the benzylic position at C-3 of the oxetane ring is directly attached to the para position of the benzonitrile, creating a rigidified junction that restricts rotational freedom between the oxetane and the aromatic ring. This conformational preorganization reduces the entropic penalty upon target binding when the oxetane-containing fragment is elaborated into a larger ligand, a property not shared by the gem-dimethyl analog 4-(tert-butyl)benzonitrile . The conformational preference is further supported by the X-ray crystal structure of the related compound 4-(2-oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, which demonstrates the azetidine/oxetane ring twisted out of the benzene plane by 18.3° , illustrating the constrained geometry imposed by four-membered ring attachment to the aryl system.

Conformational analysis Ligand preorganization Entropic benefit

High-Value Application Scenarios for 4-(Oxetan-3-yl)benzonitrile Driven by Its Differentiated Physicochemical and Synthetic Profile


Fragment-Based Drug Discovery (FBDD): A Low-Molecular-Weight, Three-Dimensional Fragment with Built-In Physicochemical Advantages Over Planar Aromatic Nitriles

With a molecular weight of 159.18 Da and a directly C–C linked oxetane ring introducing three-dimensionality and polarity, 4-(oxetan-3-yl)benzonitrile is an ideal fragment starting point for FBDD campaigns. Its oxetane ring provides hydrogen-bond acceptor capacity competitive with carbonyl groups while offering superior metabolic stability compared to gem-dimethyl fragments and avoiding the chemical reactivity of aldehyde- or ketone-containing nitrile fragments. The conformational restriction imparted by the oxetane–aryl junction reduces entropic penalties upon target binding relative to freely rotating tert-butyl-phenyl nitrile fragments , translating to improved ligand efficiency in fragment growth. The para-nitrile orientation provides a defined vector for fragment elaboration via the nitrile as a synthetic handle or a polar pharmacophoric element.

Kinase Inhibitor Scaffold Construction: Direct Installation of a Metabolically Stable Oxetane Bioisostere Adjacent to the Hinge-Binding Nitrile

The nitrile group at the para position of 4-(oxetan-3-yl)benzonitrile serves as a hinge-binding motif in kinase inhibitor design, while the directly attached oxetane ring modulates the electronic character of the aromatic system and provides a solubilizing, lipophilicity-lowering element at a position immediately adjacent to the pharmacophore. The mEH-mediated metabolic clearance pathway of the oxetane ring is decoupled from CYP450 metabolism, reducing the risk of CYP-mediated drug–drug interactions—a critical advantage in kinase inhibitor regimens often co-administered with CYP-metabolized drugs. The demonstrated nanomolar potency of oxetane-containing benzonitrile derivatives against TBK1 (IC₅₀ = 1.0 nM) and IKKε (IC₅₀ = 5.6 nM) validates the suitability of this scaffold architecture for kinase programs.

Property-Driven Lead Optimization: Systematic Replacement of gem-Dimethyl or tert-Butyl Groups to Rescue Solubility- or Lipophilicity-Limited Series

For lead series where high lipophilicity (LogD > 3.5) or poor aqueous solubility (< 10 µM) has been identified as a development liability, 4-(oxetan-3-yl)benzonitrile serves as a direct building-block replacement for 4-(tert-butyl)benzonitrile or analogous gem-dimethyl-containing intermediates. The oxetane substitution is expected to reduce lipophilicity by approximately 0.9 log units while increasing aqueous solubility by 4- to >4000-fold , directly addressing the most common causes of compound attrition in preclinical development. The microwave-accelerated Ni-mediated Suzuki coupling route (79% yield) provides a reliable synthetic entry point, and the compound's commercial availability at 95–98% purity supports both milligram-scale SAR exploration and gram-scale lead optimization.

Positive Allosteric Modulator (PAM) and CNS Drug Design: Exploiting Reduced Lipophilicity and CYP-Independent Clearance for Enhanced CNS Drug-Like Properties

The combination of reduced lipophilicity (Δlog P/D ≈ −0.9 vs. gem-dimethyl) , conformational preorganization , and mEH-mediated metabolic clearance makes 4-(oxetan-3-yl)benzonitrile a strategically advantageous building block for CNS-penetrant compounds and positive allosteric modulators. CNS drug design strongly penalizes high lipophilicity (ideal CNS LogD 1–3) and benefits from conformational restriction that enhances receptor subtype selectivity. The patent literature demonstrates the use of 4-(oxetan-3-yl)benzonitrile specifically in the synthesis of muscarinic acetylcholine receptor M4 positive allosteric modulators , underscoring the compound's direct relevance to CNS therapeutic programs where fine-tuning of physicochemical properties is essential for achieving brain penetration while minimizing peripheral side effects.

Quote Request

Request a Quote for 4-(Oxetan-3-YL)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.